3-(6-Amino-9H-purin-9-yl)-cyclopentanol, also known as 3-(6-amino-9H-purine-9-yl)cyclopentanol, is a complex organic compound that combines a purine base with a cyclopentanol structure. The molecular formula of this compound is , and its molecular weight is approximately 287.27 g/mol. The compound features a hydroxyl group and an amino group attached to the purine ring, contributing to its potential biological activity and reactivity in various chemical processes.
3-(6-Amino-9H-purin-9-yl)-cyclopentanol exhibits notable biological activities, particularly as an immunosuppressive agent. It has been studied for its potential to inhibit tumor necrosis factor-alpha production, which is crucial in inflammatory responses. The compound's interaction with molecular targets such as nucleic acids and enzymes may influence various biochemical pathways, making it a candidate for therapeutic applications in conditions mediated by TNF-alpha .
The synthesis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol typically involves multi-step organic synthesis strategies. Key steps may include:
The unique structure of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol lends itself to several applications:
Interaction studies indicate that 3-(6-Amino-9H-purin-9-yl)-cyclopentanol can modulate immune responses by inhibiting TNF-alpha production. Research has shown that this compound affects protein kinase C activity, suggesting a mechanism through which it exerts its immunosuppressive effects. Further studies could elucidate its role in T-cell reactivity and other immune functions .
Several compounds share structural similarities with 3-(6-Amino-9H-purin-9-yl)-cyclopentanol:
What distinguishes 3-(6-Amino-9H-purin-9-yl)-cyclopentanol from these similar compounds is its unique combination of functional groups (hydroxyl and amino) within a purine framework, which enhances its potential for specific biological interactions and therapeutic applications .
The Mitsunobu reaction represents a fundamental approach for coupling purine derivatives with cyclopentanol moieties to synthesize 3-(6-Amino-9h-purin-9-yl)-cyclopentanol [5] [7]. This dehydrative redox reaction enables the replacement of hydroxyl groups with nucleophiles through inversion of configuration, making it particularly valuable for stereocontrolled synthesis [9].
The condensation reaction of cyclopentanol derivatives with purine bases under Mitsunobu conditions has been successfully demonstrated to afford desired phosphonate analogs [7]. The standard reaction conditions employ triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran as the reaction medium [8]. Research has shown that 4-chloro-1H-imidazo[4,5-c]pyridine, a 3-deaza-6-chloropurine analog, reacts with various cyclopentanols to yield products with varying regioselectivity patterns [8].
The reaction mechanism involves formation of a betaine intermediate between the phosphine and azodicarboxylate, followed by reaction with the pronucleophile to generate ionic species [12]. The subsequent attack by the nucleophile follows a second-order nucleophilic substitution mechanism, resulting in inversion of configuration at the reaction center [12].
Substrate | Coupling Partner | Catalyst/Reagent | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Purine-1,2-cyclic phosphate | Adenine | Direct coupling | 85 | 15 | N-9 selective |
6-Chloropurine + Cyclopentanol | Cyclopentanol derivatives | PPh3/DIAD/THF | RT | 70-86 | Variable |
3-Deaza-6-chloropurine + Cyclopentanol | Substituted cyclopentanols | PPh3/DIAD/THF | RT | 32-86 | N-1 vs N-3 dependent |
Regioselective control in purine nucleoside synthesis presents significant challenges due to multiple nucleophilic centers on the heterocycle and the potential for both furanose and pyranose ring formation [19]. The direct N-7 regioselective tert-alkylation of 6-substituted purine derivatives has been developed as a new method allowing introduction of tertiary alkyl groups into appropriate purine substrates [4].
Multi-step synthetic approaches have demonstrated the ability to achieve regioselective alkylation at specific positions [13]. The condensation of 2-bromo-6-(4-nitrophenylethoxy)purine as the trimethylsilyl derivative with ribose derivatives resulted in N-9-regioselective alkylation in high yields [13]. This approach provides a complementary tool for modification of purine nucleosides while maintaining regiochemical control [13].
The regio- and stereoselective synthesis of diaminocyclopentanols has been accomplished through Lewis acid-catalyzed ring opening reactions of epoxides [2]. These reactions proceed under controlled conditions to afford specific stereoisomers with excellent regioselectivity [2]. The methodology involves zinc(II) perchlorate hexahydrate catalysis at elevated temperatures, yielding products in 76% isolated yield [2].
Transition metal-catalyzed asymmetric synthesis has emerged as a powerful strategy for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds in purine derivative synthesis [11]. Palladium-catalyzed cross-coupling reactions of organozinc halides with 6-halopurines have been successfully employed to synthesize various purine ribonucleosides [6].
The palladium-mediated cross-coupling approach utilizes tetrakis(triphenylphosphine)palladium as catalyst with primary alkyl zinc halides to provide corresponding 6-alkyl-9-(β-d-ribofuranosyl)purine derivatives in good yields [6]. Reactions with cycloalkyl zinc halides and aryl zinc halides similarly afford the corresponding cyclopropyl, cyclobutyl, cyclopentyl, phenyl, and thienyl derivatives in high yields [6].
Rhodium-catalyzed asymmetric synthesis has demonstrated exceptional stereoselectivity in cyclopentane formation through carbene-initiated domino sequences [17]. The rhodium-catalyzed reactions of vinyldiazoacetates with disubstituted butenols generate cyclopentanes containing four new stereogenic centers with remarkable levels of stereoselectivity, achieving 99% enantiomeric excess and greater than 97:3 diastereomeric ratio [17].
Metal Catalyst | Ligand System | Substrate Type | Stereoselectivity | Reaction Conditions | Application |
---|---|---|---|---|---|
Pd(PPh3)4 | PPh3 | 6-Halopurines | Good | Zn reagents, THF | Cross-coupling |
Rh2(OAc)4 | Chiral dirhodium | Vinyldiazoacetates | >97:3 dr, 99% ee | 0.1 mol%, RT | Cyclopentane synthesis |
Cu(OTf)2 | Chiral bisoxazoline | β-Purine acrylates | 30:1 dr, 99% ee | 10 mol%, 0°C | Cycloaddition |
Pd(OAc)2 | Chiral phosphoric acid | 6-Arylpurines | Good | Aryl iodides, 100°C | C-H activation |
Copper-mediated asymmetric cycloaddition has been developed for synthesis of chiral nonaromatic purine nucleosides [24]. The three-component dynamic kinetic resolution of purines, aldehydes, and acid anhydrides provides diverse chiral acyclic purine nucleoside analogs in yields up to 93% with excellent enantioselectivities up to 95% [18].
Enzymatic resolution techniques have proven highly effective for enantiopure production of purine derivatives through chemo-enzymatic synthesis approaches [14]. Purine nucleoside phosphorylase from Escherichia coli serves as a valuable catalyst for mono or multi-enzymatic synthesis of nucleosides with high stereochemical fidelity [15].
The multi-enzymatic system combining 2'-deoxyribosyltransferase from Lactobacillus delbrueckii and hypoxanthine-guanine-xanthine phosphoribosyltransferase from Thermus thermophilus has demonstrated efficient production of purine nucleoside analogs [30]. This system operates under optimized conditions with pH optima for stability at 7.6, 6.5, and 7.4 respectively for the individual enzymes [28].
Chiral phosphoric acid catalysts have emerged as powerful tools for stereocontrolled oligonucleotide synthesis [23]. These catalysts demonstrate control of stereogenic phosphorus centers during phosphoramidite transfer reactions, achieving unprecedented levels of diastereodivergence and enabling access to either phosphite diastereomer [23].
Enzyme System | Substrate | Enantioselectivity | Operating Conditions | Yield (%) | Advantages |
---|---|---|---|---|---|
PNP (E. coli) | Purine nucleosides | High | pH 7.4, moderate temp | 76-81 | High selectivity |
LdNDT/TtHGXPRT | Purine bases | Good | pH 6.5-7.6, 37°C | 74-81 | Multi-product |
Chiral phosphoric acids | Phosphoramidites | >95% ee | RT, molecular sieves | 77 | Stereocontrol |
Multi-enzyme cascade | Nucleoside precursors | Variable | Multi-step cascade | 53-81 | One-pot synthesis |
The enzymatic approach offers significant advantages including high substrate specificity, mild reaction conditions, and environmental compatibility [14]. The biochemical characterization of relevant enzymes reveals optimal stability conditions and substrate recognition patterns that enable efficient synthetic applications [30]. These enzymatic systems demonstrate broad purine analog recognition, making them valuable tools for synthesis of modified nucleoside derivatives [15].